(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid
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Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid is a compound that belongs to the class of fluorinated amino acids. This compound is characterized by the presence of a fluorine atom on the propanoic acid backbone and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced onto the propanoic acid backbone through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Large-scale purification techniques such as preparative HPLC or large-scale recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Deprotection Reactions: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling Reactions: Coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Deprotection Reactions: The free amino acid without the Fmoc protecting group.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the design and synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Biological Studies: It is used in the study of protein-ligand interactions and enzyme mechanisms due to the presence of the fluorine atom, which can act as a probe in NMR studies.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during coupling. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, often enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-bromopropanoic acid: Similar structure but with a bromine atom instead of fluorine.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodopropanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid imparts unique properties such as increased metabolic stability and altered electronic properties, which can enhance its interactions with biological targets compared to its halogenated analogs.
Properties
Molecular Formula |
C18H16FNO4 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid |
InChI |
InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
InChI Key |
KIPSDRHXCAHLLL-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CF)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O |
Origin of Product |
United States |
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